An In-depth Technical Guide on Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS 142851-03-4)
An In-depth Technical Guide on Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS 142851-03-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized chemical entity. Publicly available experimental data is limited. This guide provides computed properties and a proposed synthetic pathway based on established chemical principles and data from structurally related analogs.
Core Compound Properties
Quantitative data for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is primarily derived from computational models due to the absence of extensive experimental validation in public literature. The table below summarizes these predicted properties alongside experimentally determined data for the structurally related and commercially available starting material, Ethyl 1-Boc-4-piperidinecarboxylate.
| Property | Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (Predicted) | Ethyl 1-Boc-4-piperidinecarboxylate (Experimental)[1][2][3][4][5] |
| CAS Number | Not assigned | 142851-03-4 |
| Molecular Formula | C₁₅H₂₇NO₄ | C₁₃H₂₃NO₄ |
| Molecular Weight | 285.38 g/mol | 257.33 g/mol |
| Appearance | Predicted: Colorless to light yellow oil | Colorless to light yellow, clear liquid |
| Boiling Point | Predicted: >150 °C at reduced pressure | 120-135 °C at 0.5 mmHg |
| Density | Predicted: ~1.03 g/mL | 1.046 g/mL at 25 °C |
| Refractive Index | Predicted: ~1.46 | n20/D 1.458 |
| Solubility | Predicted: Soluble in organic solvents like ethanol, dichloromethane, ethyl acetate. Insoluble in water. | Soluble in various organic solvents. |
| SMILES | CCOC(=O)C1(CC)CCN(CC1)C(=O)OC(C)(C)C | CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| InChI Key | Predicted: Not available | MYHJCTUTPIKNAT-UHFFFAOYSA-N |
Proposed Synthesis and Experimental Protocol
The synthesis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate can be envisioned as a two-step process starting from the commercially available Ethyl 1-Boc-4-piperidinecarboxylate. The proposed pathway involves the deprotonation of the α-carbon to the ester, followed by alkylation with an ethylating agent.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
Materials:
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Ethyl 1-Boc-4-piperidinecarboxylate
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Anhydrous Tetrahydrofuran (THF)
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Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
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Ethyl iodide (EtI) or Ethyl trifluoromethanesulfonate (EtOTf)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.
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Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA or NaHMDS (1.1 equivalents) in THF is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to facilitate the formation of the lithium or sodium enolate.
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Alkylation: Ethyl iodide or ethyl triflate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours, after which it is slowly warmed to room temperature and stirred overnight.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
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Final Purification: The crude oil is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Analytical Characterization (Predicted)
The successful synthesis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate would be confirmed through a combination of spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | The spectrum would show characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H), the ethyl ester (a quartet at ~4.1 ppm, 2H, and a triplet at ~1.2 ppm, 3H), and the newly introduced ethyl group at the 4-position (a quartet and a triplet). The piperidine ring protons would appear as complex multiplets in the region of 1.5-3.5 ppm. |
| ¹³C NMR | The spectrum would display signals for the carbonyls of the Boc group (~155 ppm) and the ester (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring, the ethyl ester, and the 4-ethyl group. |
| IR Spectroscopy | Strong absorption bands would be expected for the C=O stretching of the carbamate (~1690 cm⁻¹) and the ester (~1730 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 286.2, corresponding to the molecular formula C₁₅H₂₇NO₄. |
Potential Applications in Drug Discovery
The 4,4-disubstituted piperidine scaffold is a valuable motif in medicinal chemistry, often found in biologically active compounds. The introduction of an ethyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Logical Relationship for Application:
